molecular formula C7H7NO5S B047223 2-Methyl-5-nitrobenzenesulfonic acid CAS No. 121-03-9

2-Methyl-5-nitrobenzenesulfonic acid

Cat. No. B047223
CAS RN: 121-03-9
M. Wt: 217.2 g/mol
InChI Key: ZDTXQHVBLWYPHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methyl-5-nitrobenzenesulfonic acid involves multiple steps, including nitration reactions and the optimization of reaction conditions to improve yield and purity. Li et al. (2015) improved the nitration process in the synthesis of a related compound by optimizing various parameters, resulting in a significant increase in yield (Li et al., 2015). Dang Jin-ning et al. (2013) synthesized a new compound from 2-methyl-5-nitrobenzenesulfonic acid, demonstrating the versatility and chemical reactivity of this compound (Dang Jin-ning et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-methyl-5-nitrobenzenesulfonic acid and its derivatives can be analyzed using various spectroscopic techniques. The structure and electronic properties significantly influence its reactivity and the outcome of chemical reactions. Liang et al. (2019) determined the crystal structure of a derivative synthesized from 2-methyl-5-nitrobenzenesulfonic acid, highlighting the importance of molecular structure in understanding the properties of chemical compounds (Liang et al., 2019).

Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates : 2-Methyl-5-nitrobenzenesulfonic acid has been used in the synthesis of various chemical compounds. For instance, it was involved in the development of two alternative approaches for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).

  • Formation of New Compounds : Research has demonstrated the synthesis of new compounds using 2-Methyl-5-nitrobenzenesulfonic acid. For instance, a new compound synthesized from it and 3,4,5-trimethoxybenzaldehyde has been analyzed by various spectroscopic methods (Dang Jin-ning et al., 2013).

  • Study of Micellar Solutions : It has been used in studies exploring the reaction dynamics in micellar solutions, providing insights into kinetic micellar effects and the equilibrium binding constants in such systems (Muñoz et al., 2003).

  • Research in Ionic Liquid : The S(N)2 reaction of a related compound, methyl p-nitrobenzenesulfonate, and chloride anion in an ionic liquid was studied, providing information on the solvation structure and energy profile along the reaction (Hayaki et al., 2010).

  • Application in Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis. For example, the synthesis and crystal structure of a compound synthesized from 2-Methyl-5-nitrobenzenesulfonic acid and 3,4,5-trimethoxybenzaldehyde have been determined (Liang et al., 2019).

  • Development of Nonlinear Optical Materials : It has been used in the preparation of noncentrosymmetric cocrystals designed for nonlinear optical materials (Koshima et al., 2001).

  • Protein Cross-Linking Research : There is research on the synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic acid, a related compound, for use as a protein cross-linking reagent (Kremer, 1990).

Safety And Hazards

2-Methyl-5-nitrobenzenesulfonic acid is a moderate skin irritant and a strong eye irritant according to animal studies . It is handled by workers as a “wetcake” so no dust is generated . The wetcake is corrosive to skin since it contains sulfuric acid . It may cause irritation .

Relevant Papers I found a paper titled “Synthesis and Crystal Structure of (E)-2-(3,4,5-Trimethoxystyryl)-5 …” which mentions a new compound synthesized from 2-methyl-5-nitrobenzenesulfonic acid and 3,4,5-trimethoxybenzaldehyde . The paper includes details of the synthesis process and the crystal structure of the resulting compound .

properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonic acid
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InChI

InChI=1S/C7H7NO5S/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13)
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InChI Key

ZDTXQHVBLWYPHS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
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Molecular Formula

C7H7NO5S
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DSSTOX Substance ID

DTXSID4026975
Record name 2-Methyl-5-nitrobenzenesulfonic acid
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Molecular Weight

217.20 g/mol
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Physical Description

Dry Powder; Water or Solvent Wet Solid, Solid; [HSDB] Pale brown odorless crystalline powder; [MSDSonline]
Record name Benzenesulfonic acid, 2-methyl-5-nitro-
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Flash Point

Flash point > 133 °C
Record name 2-Methyl-5-nitrobenzenesulfonic acid
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Solubility

VERY SOL IN WATER, ALCOHOL, ETHER, CHLOROFORM
Record name 2-METHYL-5-NITROBENZENESULFONIC ACID
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Product Name

5-Nitro-o-toluenesulfonic acid

Color/Form

PRISMS OR PLATES FROM WATER

CAS RN

121-03-9
Record name 2-Methyl-5-nitrobenzenesulfonic acid
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Record name 4-nitrotoluene-2-sulphonic acid
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Record name 2-METHYL-5-NITROBENZENESULFONIC ACID
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Melting Point

133.5 °C
Record name 2-METHYL-5-NITROBENZENESULFONIC ACID
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Synthesis routes and methods I

Procedure details

In this procedure, the reaction mixture is obtained as a black, tarry suspension towards the end of the addition of sulphur trioxide and, after hydrolysis of the p-nitrotoluene-2-sulphonic acid anhydride with water, an aqueous solution of p-nitrotoluene-2-sulphonic acid is formed from the suspension, and this is treated with active charcoal, before or after separating off water-insoluble by-products, in order to separate off dissolved, coloured compounds and dissolved, unreacted p-nitrotoluene.
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Synthesis routes and methods II

Procedure details

To isolate the 4-nitrotoluene-2-sulfonic acid, the sulfonation mixture is adjusted to a sulfuric acid concentration of 70% and diluted with mother liquor from a previous crystallization to a 4-nitrotoluene-2-sulfonic acid concentration of 35%. After centrifuging at room temperature, 936 g of 100% 4-nitrotoluene-2-sulfonic acid (98.5% of theory) are obtained from 600.0 g of 4-nitrotoluene.
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Synthesis routes and methods III

Procedure details

After 2.8 hours of operation, the cascade reaction train was shut down, including 4-nitrotoluene, oleum, and water flows. The molten sulfonation mass in the first three reactors was allowed to solidify. Several days later, the reactors were heated to about 105°-115° C. The reactant feeds were restarted using oleum with an 82.7% free SO3 assay. The 4-nitrotoluene and oleum flows were set at 4.18 g/min and 3.4 g/min (SO3 excess 15%). The water flow to the fourth cascade vessel was started at 13.9 g/min. After operating the systems for five hours, samples were taken from the first three reactors and analyzed. The conversion in R-1, R-2 and R-3 were 97.0, 99.4, and 99.98 respectively. After 5.8 hours running, samples were again taken and analyzed. Conversion was 97.4% in the first reactor, 99.4% in the second and 100% in the third. The final sample collected at the overflow from the dilution vessel (#4 ) for 68 minutes showed 4-nitrotoluene conversion to be 99.7% with a yield of 99.15% of 4-nitrotoluene-2-sulfonic acid. 0.73% of theory yield was lost to sulfone formation. The final solution contained only 0.02% of unreacted 4-nitrotoluene and 16% sulfuric acid relative to 4-nitrotoluene-2-sulfonic acid. The dilute 30% 4-nitrotoluene-2-sulfonic acid solution is ready for use in other processes without any further treatment.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-nitrobenzenesulfonic acid
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Citations

For This Compound
33
Citations
B Liang, WT Ji, SH Wang, TT Hu - Journal of Chemical Crystallography, 2019 - Springer
… A new compound was synthesized from 2-methyl-5-nitrobenzenesulfonic acid and 3,4,5-trimethoxybenzaldehyde via two steps, including neutralization reaction and condensation …
Number of citations: 3 link.springer.com
YR Xie, GW Ge, XY Yuan, DB Wan… - … Section E: Structure …, 2007 - scripts.iucr.org
… A mixture of MgCl 2 (0.476 g, 5 mmol), 2-methyl-5-nitrobenzenesulfonic acid (2.17 g, 10 mmol) and 70% ethanol solution (20 ml) was stirred at room temperature for 30 min. Single …
Number of citations: 1 scripts.iucr.org
ER Smith, MM Quinn - … and Environmental Health, Part A Current …, 1992 - Taylor & Francis
… The involved plant synthesized 4-4'-diaminostilbene-2-2'disulfonic acid from 4-nitrotoluene via 2-methyl-5-nitrobenzenesulfonic acid (MNBSA) and 4-4'-dinitrostilbene-2-2'-disulfonic …
Number of citations: 15 www.tandfonline.com
YR Xie, YC Yang, XY Yuan, RQ Yang - … Crystallographica Section E …, 2006 - scripts.iucr.org
… A mixture of NiCl 2 ·6H 2 O (1.185 g, 5.0 mmol), 2-methyl-5-nitrobenzenesulfonic acid (2.17 g, 10.0 mmol) and 70% ethanol solution (20 ml) was stirred at room temperature for 30 min. …
Number of citations: 2 scripts.iucr.org
B List, W Leinung - Synfacts, 2022 - thieme-connect.com
… Comment: Experimental investigations provide support for an electrophilic mechanism in which both 2-methyl-5-nitrobenzenesulfonic acid (m-NBSA) and HFIP synergistically activate …
Number of citations: 0 www.thieme-connect.com
W WANG, X YANG, R DAI, Z YAN, J WEI… - J. Am. Chem …, 2022 - thieme-connect.com
… Comment: Experimental investigations provide support for an electrophilic mechanism in which both 2-methyl-5-nitrobenzenesulfonic acid (m-NBSA) and HFIP synergistically activate …
Number of citations: 0 www.thieme-connect.com
YR Xie, GR Lui, XY Yuan - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, K+·C7H6NO5S−, consists of a two-dimensional framework of K+ ions coordinated to 2-methyl-5-nitrobenzenesulfonate anions. The K+ ion is typically eight-…
Number of citations: 3 scripts.iucr.org
PF Hu, Y Zheng, WX Wang - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… In the asymmetric unit of the title compound, the 2-ethanolamine molecule is protonated and the 2-methyl-5-nitrobenzenesulfonic acid molecule loses its acid H atom, then they are …
Number of citations: 10 scripts.iucr.org
M Sasaki, K Nodera, K Mukai… - Bulletin of the Chemical …, 1977 - journal.csj.jp
… The product was extremely soluble in water and identical (mp and NMR) with an authentic specimen of 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid.9 Desulfonation of the …
Number of citations: 9 www.journal.csj.jp
EB Ali, M Kazemi, MA Ghasemzadeh - Polycyclic Aromatic …, 2019 - Taylor & Francis
… 4,4′-Dinitrostilbene-2,2′-disulfonic acid was prepared with oxidation and coupling of 2-methyl-5-nitrobenzenesulfonic acid in presence of sodium hypochlorite, sodium hydroxide and …
Number of citations: 2 www.tandfonline.com

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